molecular formula C25H18O5 B7825239 2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

Cat. No.: B7825239
M. Wt: 398.4 g/mol
InChI Key: ZCRUAZRWCCNKDY-UHFFFAOYSA-N
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Description

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products. The compound’s structure includes a furo[2,3-f]chromen moiety, which is a fused ring system combining furan and chromen structures, along with a naphthalene group and an acetic acid side chain.

Preparation Methods

The synthesis of 2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID can be achieved through a multicomponent condensation reaction. This method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid side chain.

    Condensation: The furocoumarin moiety allows for condensation reactions with various aldehydes and ketones.

Common reagents and conditions used in these reactions include acidic or basic media, organic solvents like acetonitrile or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted furocoumarins and their derivatives .

Scientific Research Applications

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in multicomponent reactions.

    Biology: The compound exhibits significant biological activity and is studied for its potential use in treating various diseases.

    Medicine: Furocoumarins, including this compound, are used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases such as psoriasis and vitiligo.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID involves its interaction with DNA and proteins. As a photosensitizer, it absorbs UVA light and forms reactive oxygen species (ROS), which can cause cross-linking of DNA strands and protein-DNA interactions. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways .

Comparison with Similar Compounds

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID is unique due to its specific structural features and biological activities. Similar compounds include:

    Psoralen: A well-known furocoumarin used in PUVA therapy.

    Bergapten: Another furocoumarin with similar photosensitizing properties.

    Xanthotoxin: A furocoumarin used in the treatment of skin disorders.

Compared to these compounds, this compound has a more complex structure, which may contribute to its unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(4,9-dimethyl-3-naphthalen-2-yl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-13-9-20-23(14(2)18(11-21(26)27)25(28)30-20)24-22(13)19(12-29-24)17-8-7-15-5-3-4-6-16(15)10-17/h3-10,12H,11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRUAZRWCCNKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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